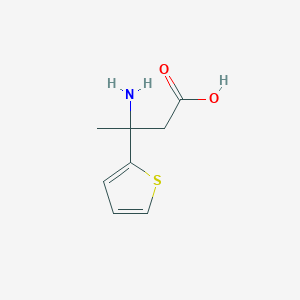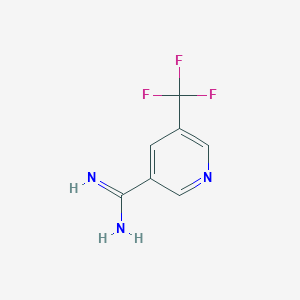
5-(Trifluoromethyl)nicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)nicotinimidamide is an organic compound that features a trifluoromethyl group attached to a nicotinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)nicotinimidamide typically involves the introduction of a trifluoromethyl group to a nicotinimidamide precursor. One common method involves the reaction of 5-(trifluoromethyl)nicotinic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, ensuring high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The steps involved include acylation, cyclization, and hydrolysis, with each step optimized for maximum efficiency and ease of purification .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)nicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and ability to interact with biological receptors. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)nicotinic acid
- 5-(Trifluoromethyl)deoxyuridine
- 5-(Trifluoromethyl)benzamide
Uniqueness
5-(Trifluoromethyl)nicotinimidamide is unique due to its specific structure, which combines the properties of a trifluoromethyl group with a nicotinimidamide backbone. This combination results in enhanced stability, bioavailability, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C7H6F3N3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12) |
InChI Key |
INJLKEFASVOBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


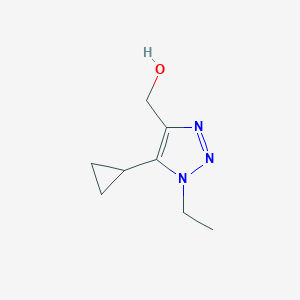

![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
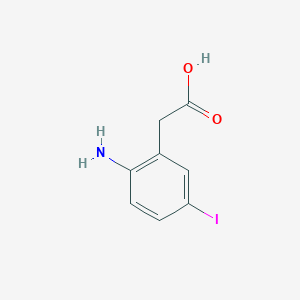
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)
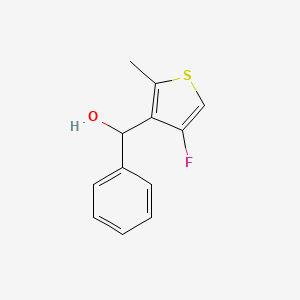
![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)

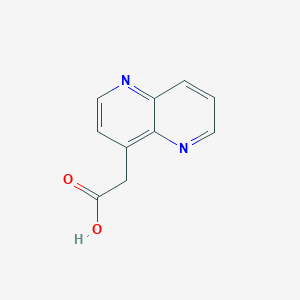
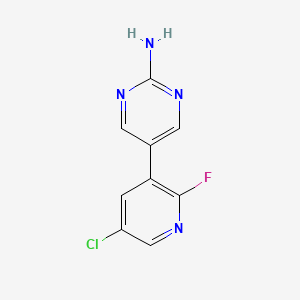
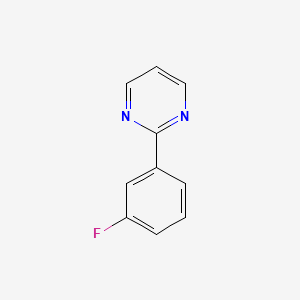
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

